(S)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester and a 5-aminopyridin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Attachment of the 5-Aminopyridin-2-yloxy Group: This step involves the nucleophilic substitution reaction where the 5-aminopyridin-2-yloxy group is attached to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminopyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(S)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of inhibitors for various enzymes and receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including proteins and nucleic acids.
Industrial Applications: It is employed in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can form hydrogen bonds and π-π interactions with target proteins, while the piperidine ring provides structural stability. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
- tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
- tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interaction with molecular targets. The presence of the tert-butyl ester group also enhances its stability and lipophilicity, making it a valuable compound in drug development.
Properties
Molecular Formula |
C16H25N3O3 |
---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(5-aminopyridin-2-yl)oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-8-4-5-12(10-19)11-21-14-7-6-13(17)9-18-14/h6-7,9,12H,4-5,8,10-11,17H2,1-3H3/t12-/m0/s1 |
InChI Key |
BHCUORQTQYUALI-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)COC2=NC=C(C=C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=C(C=C2)N |
Origin of Product |
United States |
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